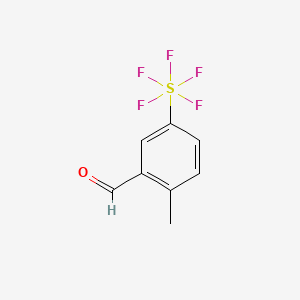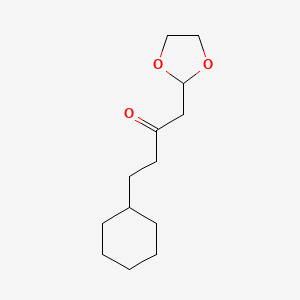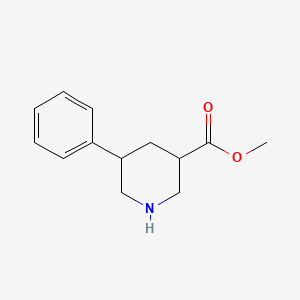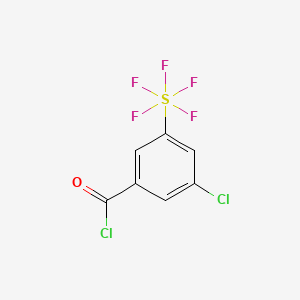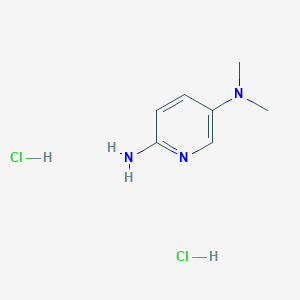![molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9](/img/structure/B1428503.png)
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
説明
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one, also known as 8-chloro-1H-pyrido[2,3-b]oxazin-2-one, is a chemical compound belonging to the oxazinone class of heterocyclic compounds. It is an important building block in the synthesis of various pharmaceuticals, as well as being a key intermediate in the preparation of various organic compounds. This compound is a white, crystalline solid that is insoluble in water and is stable under normal conditions. It is also highly reactive and is used in a variety of laboratory and industrial processes.
科学的研究の応用
1. Synthesis and Reactivity
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is part of a broader class of compounds known for their diverse reactivity and significant roles in chemical synthesis. For instance, 1,2-oxazines and related compounds, which are synthesized through dehydration of certain hydroxy-oxazines, serve as precursors in various synthetic pathways. These compounds, including oxazinium salts, play pivotal roles as electrophiles in chemical reactions. Their reductions and transformations into different structural forms are integral to synthetic organic chemistry, exemplified by the synthesis of oxazines and their use as chiral synthons (Sainsbury, 1991).
2. Chemical Interactions and Derivatives
The compound's structural relatives demonstrate varied chemical behaviors when interacting with different nucleophilic agents. Arylmethylidene derivatives of similar frameworks undergo distinct reactions, leading to a wide array of products like amides, pyrrolones, and various heterocyclic compounds such as oxazines and pyridazinones. The course of these reactions is determined by factors including the structure of the reactants and the strength of the nucleophilic agents used (Kamneva, Anis’kova & Egorova, 2018).
3. Role in Synthesis of Heterocyclic Compounds
The compound is related to heterocyclic structures that are extensively used in organic chemistry, particularly in the synthesis of bioactive molecules. For example, 1,3,4-oxadiazole, a structure with similarities to this compound, is a core structure in many synthetic molecules. Its unique structural features facilitate binding with various enzymes and receptors, making its derivatives potent for a variety of therapeutic applications (Verma et al., 2019).
4. Utility in Chemosensors
Compounds structurally related to this compound have been utilized in the design of chemosensors. Such compounds, due to their heteroatoms like nitrogen and oxygen, serve as coordination sites acting as ligands in coordination chemistry. This makes them highly suitable for the development of chemosensors for detecting various metal ions in different samples, showcasing their versatility beyond mere synthetic applications (Alharbi, 2022).
特性
IUPAC Name |
8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJENXXRAZUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CN=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)

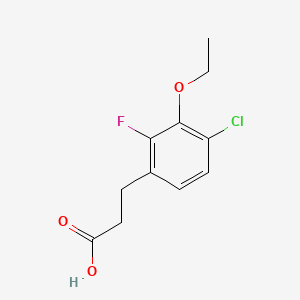
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)
